N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
Description
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a chloroacetamide derivative featuring a cyclohexyl ring substituted with an acetyl-ethyl-amino group at the 2-position and a chloroacetamide moiety. Its molecular formula is C₁₂H₂₀ClN₂O₂ (calculated from and ). The compound’s structure combines a lipophilic cyclohexyl group with a reactive chloroacetamide group, which is frequently associated with biological activity, including antimicrobial and receptor-binding properties .
Properties
IUPAC Name |
N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-3-15(9(2)16)11-7-5-4-6-10(11)14-12(17)8-13/h10-11H,3-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZDROWJFRSSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, such as hydrogenation of benzene or cyclohexene.
Introduction of the Acetyl-Ethyl-Amino Group: The cyclohexyl intermediate is then reacted with an acetyl-ethyl-amino reagent under controlled conditions to introduce the desired functional group.
Chlorination and Amidation: The final step involves the chlorination of the intermediate, followed by amidation with chloroacetamide to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
Pharmacological Applications
1.1. Central Nervous System Disorders
Research indicates that compounds similar to N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system (CNS) disorders. The modulation of GPCRs can lead to innovative therapies for conditions such as anxiety, depression, and schizophrenia .
1.2. Anti-inflammatory Properties
The compound has shown promise in the modulation of inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. Studies have demonstrated that derivatives of similar compounds can significantly reduce levels of interleukin-6 (IL-6) in immune cells, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Substituent Variations in the Cyclohexyl-Acetamide Family
The target compound belongs to a broader class of N-substituted cyclohexyl chloroacetamides. Key structural analogs and their differences are summarized below:
Key Observations :
Pharmacological Analogs: U-Drugs and Opioid Receptor Affinity
Compounds like U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide) share structural similarities with the target compound but differ in aromatic substituents and amino groups. These "U-drugs" exhibit potent binding to μ-opioid receptors (MOR), with U-47700 showing 7.5× higher MOR affinity than morphine .
Antimicrobial Chloroacetamides
Chloroacetamide derivatives are widely studied for antimicrobial properties. For example:
- N-Benzyl-2-(2,6-dichlorophenoxy)acetamide demonstrated protein-binding interactions in crystallographic studies .
- Thiadiazole-chloroacetamide hybrids exhibited superior antifungal activity compared to antibacterial effects .
- 2-Chloro-N-alkyl/aryl acetamides showed broad-spectrum activity against bacteria and fungi, attributed to the reactive chlorine atom and amide group .
The target compound’s chloroacetamide moiety positions it within this bioactive class, though empirical data on its efficacy is lacking.
Biological Activity
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and related case studies.
Chemical Structure and Properties
This compound features a chloroacetamide moiety, which is known for its reactivity towards nucleophilic sites in proteins. The general structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 229.73 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in observed biological effects, including anti-inflammatory and analgesic properties .
Antiinflammatory Effects
Research indicates that compounds with chloroacetamido groups exhibit significant anti-inflammatory properties. For instance, a related compound, CWR-J02, demonstrated inhibition of intracellular glutaredoxin 1 (Grx1) activity, leading to decreased inflammatory gene transcription in microglial cells. This suggests that this compound may similarly modulate inflammatory responses through similar pathways .
Cytotoxicity and Apoptosis Induction
In vitro studies have shown that derivatives of chloroacetamides can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating varying levels of apoptosis induction .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
